molecular formula C12H15BO6 B14846602 2,4-Bis(ethoxycarbonyl)phenylboronic acid CAS No. 1887226-17-6

2,4-Bis(ethoxycarbonyl)phenylboronic acid

Cat. No.: B14846602
CAS No.: 1887226-17-6
M. Wt: 266.06 g/mol
InChI Key: ZRZDWKGFTZNWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(ethoxycarbonyl)phenylboronic acid is an organoboron compound that features two ethoxycarbonyl groups attached to a phenyl ring, with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(ethoxycarbonyl)phenylboronic acid typically involves the reaction of 2,4-dibromophenylboronic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of solvents and reagents can reduce the environmental impact and cost of production.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(ethoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and produces biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Ester Hydrolysis: The ethoxycarbonyl groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids/Bases: For hydrolysis of ester groups.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Carboxylic Acids: From ester hydrolysis.

Scientific Research Applications

2,4-Bis(ethoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the preparation of functional materials, such as polymers and sensors.

    Biological Research: Studied for its interactions with biomolecules and potential as a diagnostic tool.

Mechanism of Action

The mechanism of action of 2,4-Bis(ethoxycarbonyl)phenylboronic acid in various reactions involves the formation of boronate esters with diols or other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The ethoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the ethoxycarbonyl groups and has different reactivity and applications.

    4-(Ethoxycarbonyl)phenylboronic Acid: Contains only one ethoxycarbonyl group, leading to different chemical properties.

    2-Ethoxycarbonylphenylboronic Acid: Similar structure but with only one ethoxycarbonyl group.

Uniqueness

2,4-Bis(ethoxycarbonyl)phenylboronic acid is unique due to the presence of two ethoxycarbonyl groups, which enhance its solubility and reactivity in various chemical reactions. This compound’s ability to form stable boronate esters and participate in Suzuki-Miyaura coupling makes it a valuable tool in organic synthesis and medicinal chemistry.

Properties

CAS No.

1887226-17-6

Molecular Formula

C12H15BO6

Molecular Weight

266.06 g/mol

IUPAC Name

[2,4-bis(ethoxycarbonyl)phenyl]boronic acid

InChI

InChI=1S/C12H15BO6/c1-3-18-11(14)8-5-6-10(13(16)17)9(7-8)12(15)19-4-2/h5-7,16-17H,3-4H2,1-2H3

InChI Key

ZRZDWKGFTZNWFW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)C(=O)OCC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.